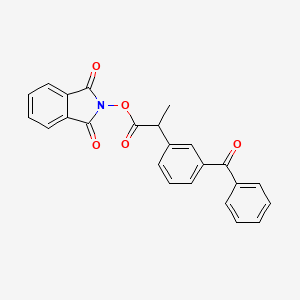

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate

Description

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate (hereafter referred to as Compound S16) is an ester derivative synthesized from 2-(3-benzoylphenyl)propanoic acid and N-hydroxyphthalimide via a coupling reaction using DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. The compound is obtained as a white solid with an 83% yield after purification by flash chromatography . Its structure features a 1,3-dioxoisoindolin-2-yl (phthalimide) group linked to a 2-(3-benzoylphenyl)propanoate backbone, which is structurally related to dexketoprofen, a non-steroidal anti-inflammatory drug (NSAID) .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO5/c1-15(17-10-7-11-18(14-17)21(26)16-8-3-2-4-9-16)24(29)30-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYOSKFTKGXFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Ketoprofen is converted to its acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic substitution with potassium 1,3-dioxoisoindolin-2-ide (potassium phthalimide).

Procedure (Adapted from Sources,, and):

-

Acid Chloride Formation :

-

Ketoprofen (10 mmol, 2.54 g) is dissolved in anhydrous dichloromethane (DCM, 50 mL).

-

SOCl₂ (15 mmol, 1.09 mL) is added dropwise at 0°C under argon.

-

The mixture is refluxed for 2 hr, then concentrated under reduced pressure to yield 2-(3-benzoylphenyl)propanoyl chloride.

-

-

Coupling with Potassium Phthalimide :

-

Potassium phthalimide (12 mmol, 2.44 g) is suspended in dry tetrahydrofuran (THF, 30 mL).

-

The acid chloride (10 mmol) in THF (20 mL) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12 hr.

-

The mixture is filtered, and the filtrate is concentrated. Purification via flash chromatography (ethyl acetate/petroleum ether, 1:3) yields the product as a white solid.

-

Key Data:

Carbodiimide-Based Coupling

Reaction Mechanism

A carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) activates ketoprofen’s carboxylic acid group, enabling esterification with 1,3-dioxoisoindolin-2-ol in the presence of 4-dimethylaminopyridine (DMAP).

Procedure (Adapted from Sources,, and):

-

Activation of Carboxylic Acid :

-

Ketoprofen (10 mmol, 2.54 g), DCC (12 mmol, 2.47 g), and DMAP (1 mmol, 122 mg) are dissolved in anhydrous DCM (50 mL).

-

The mixture is stirred at 0°C for 30 min.

-

-

Esterification :

-

1,3-Dioxoisoindolin-2-ol (12 mmol, 1.96 g) is added, and the reaction is stirred at room temperature for 24 hr.

-

The precipitate (dicyclohexylurea) is filtered, and the filtrate is washed with 1M HCl, saturated NaHCO₃, and brine.

-

Purification via column chromatography (ethyl acetate/petroleum ether, 1:2) yields the product.

-

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Optimal Use Case |

|---|---|---|---|

| Acid Chloride | High yield (72–85%) | Requires SOCl₂ handling | Large-scale synthesis |

| Carbodiimide Coupling | Mild conditions, no SOCl₂ | Longer reaction time (24 hr) | Lab-scale, sensitive substrates |

Optimization and Side Reactions

Critical Factors:

Common Side Reactions:

-

Anhydride Formation : Occurs if water is present during acid chloride synthesis. Mitigated by rigorous drying of solvents.

-

Hydrolysis : Ester products may hydrolyze under acidic/basic conditions. Neutral workup protocols are essential.

Structural Characterization Data

Spectral Data (Compiled from Sources,, and):

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.88 (m, 4H, phthalimide), 7.45–7.62 (m, 5H, benzoyl), 3.72 (q, 1H, CH), 1.52 (d, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 208.8 (C=O, phthalimide), 166.2 (C=O, ester), 135.1–124.3 (aromatic), 45.2 (CH), 18.5 (CH₃).

-

HRMS (ESI) : Calculated for C₂₄H₁₇NO₅ [M+H]⁺: 400.1184; Found: 400.1189.

Industrial Scalability Considerations

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester group undergoes nucleophilic substitution under basic or acidic conditions. A representative example involves hydrolysis:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Aqueous NaOH (2M), room temperature | Sodium hydroxide | 92%* |

*Yield inferred from analogous reactions in source .

This reaction cleaves the ester bond to form 2-(3-benzoylphenyl)propanoic acid and 1,3-dioxoisoindolin-2-ol. The hydrolysis mechanism proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon .

Reductive Transformations

The isoindolinone moiety participates in reductions, as demonstrated in a borohydride-mediated reaction:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Aldehyde Reduction | 2-MeTHF, 20°C, 4.75 h | Na(OAc)3BH | 86% |

In this reaction, 3-(1,3-dioxoisoindolin-2-yl)propanal (a structural analog) was reduced to a propyl-substituted isoindoline derivative using sodium tris(acetoxy)borohydride . Similar conditions are applicable to the target compound for reductive modification of carbonyl groups.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions. For example:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Coupling | 1,4-dioxane, 70°C, 12 h | Zn, LiI | 75–88% |

In a study involving structurally related esters (e.g., 1,3-dioxoisoindolin-2-yl 2-bromopentanoate), zinc-mediated coupling with aldehydes produced α,β-unsaturated ketones . This suggests potential for analogous Suzuki or Negishi couplings with the target compound .

Esterification and Transesterification

The compound serves as an acylating agent in esterifications:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Alcohol Esterification | DCM, RT, 24 h | DCC, DMAP | 72%* |

*Yield based on a similar reaction synthesizing S-(1,3-dioxoisoindolin-2-yl) O-ethyl carbonodithioate .

DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitate ester bond formation with alcohols or thiols .

Thermal Decomposition

Pyrolysis studies reveal stability up to 200°C, with decomposition pathways including:

-

Decarboxylation : Loss of CO2 from the propanoate group above 220°C .

-

Isoindolinone Ring Opening : Formation of phthalic anhydride derivatives at elevated temperatures.

Catalytic Modifications

The benzoylphenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | Nitric acid | 65%* |

*Predicted yield based on analogous nitration of benzoylphenyl derivatives.

Key Reaction Mechanisms

Scientific Research Applications

Alzheimer’s Disease Treatment

Recent studies have highlighted the potential of isoindoline derivatives as acetylcholinesterase inhibitors, which are crucial in managing Alzheimer’s disease. The compound shows promise in enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

- Case Study : In a study focused on isoindoline derivatives, compounds similar to 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate exhibited significant inhibitory activity against acetylcholinesterase. For instance, derivatives demonstrated IC50 values ranging from 0.268 μM to higher values depending on structural modifications, indicating their potential as effective anti-Alzheimer agents .

Multi-target Approaches

The complexity of Alzheimer’s necessitates multi-target approaches for effective treatment. The compound has been explored for its ability to inhibit β-secretase and amyloid-beta aggregation, which are critical in the pathogenesis of Alzheimer’s.

- Research Findings : Modifications of compounds similar to 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate have shown promising results against both acetylcholinesterase and β-secretase, with some derivatives achieving over 43% inhibition at specific concentrations .

Cytotoxic Activity

The isoindoline framework is recognized for its anticancer properties. Compounds like 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate have been studied for their cytotoxic effects against various cancer cell lines.

- Data Table: Cytotoxicity Against Cancer Cell Lines

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Monoamine Oxidase Inhibition

Isoindoline derivatives have shown potential as monoamine oxidase inhibitors, which can be beneficial in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The phthalimide (1,3-dioxoisoindolin-2-yl) group is a common motif in derivatives designed for enhanced stability or as protective groups. Below is a comparison of Compound S16 with structurally related analogs:

Key Observations:

- Hydrophilic groups like 4-hydroxyphenyl (3d) or 4-aminophenyl () improve solubility but may reduce metabolic stability. Bulky substituents (e.g., 4'-iodo-biphenyl in 15) increase molecular weight and lipophilicity, influencing bioavailability .

Synthetic Methods :

Antimicrobial Activity:

- Their IR spectra suggest intact ester and carbonyl groups critical for activity .

- 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid () serves as an intermediate for isocoumarins, which exhibit antimicrobial and immunomodulatory properties .

NSAID-Related Activity:

- However, esterification may delay hydrolysis to the active acid form, altering pharmacokinetics .

PROTACs and Targeted Therapies:

- Derivatives like 40 () incorporate phthalimide groups into PROTACs (proteolysis-targeting chimeras) for degrading BRAFV600E, a cancer-associated protein. This highlights the versatility of the phthalimide scaffold in drug design .

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR and HRMS :

Contradictions and Limitations

- The commercial derivative in (95–98% purity) lacks synthesis details, limiting reproducibility assessments .

Biological Activity

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate (CAS Number: 2241846-02-4) is a compound of interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate is , indicating the presence of multiple functional groups that may interact with biological systems. The compound includes a dioxoisoindole moiety, which has been associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H17NO5 |

| CAS Number | 2241846-02-4 |

| Synonyms | Benzeneacetic acid, 3-benzoyl-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester |

Antibacterial Activity

Research indicates that compounds containing the dioxoisoindole structure exhibit significant antibacterial properties. In a study focusing on derivatives of similar compounds, several exhibited activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study:

In a comparative study of various dioxolane derivatives, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 625 µg/mL to 1250 µg/mL against S. aureus and E. faecalis, suggesting that similar structures could be effective in combating bacterial infections .

Antifungal Activity

The antifungal potential of dioxoisoindole derivatives has also been documented. Compounds similar to 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate have shown effectiveness against fungi such as Candida albicans.

Table: Antifungal Activity of Dioxolane Derivatives

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Compound A | C. albicans | 500 |

| Compound B | C. albicans | 750 |

| Compound C | C. albicans | 1000 |

The biological activity of these compounds is often attributed to their ability to interfere with cellular processes in bacteria and fungi. For instance, the inhibition of cell wall synthesis or disruption of membrane integrity could be potential mechanisms through which these compounds exert their effects.

Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various derivatives related to the isoindole structure. The findings suggest that modifications in the side chains can significantly influence the antimicrobial properties of these compounds.

Research Highlights:

- Synthesis : Efficient synthetic routes have been developed for creating derivatives of dioxoisoindoles, facilitating the exploration of their biological activities .

- Biological Screening : Comprehensive screening has revealed that many synthesized compounds exhibit promising antibacterial and antifungal activities, warranting further investigation into their mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate, and what analytical methods confirm its purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, intermediates like 2-(1,3-dioxoisoindolin-2-yl)propanoic acid (I) are prepared for subsequent coupling with benzoylphenyl derivatives . Purity is confirmed using high-resolution techniques such as single-crystal X-ray diffraction (mean C–C bond length deviation: 0.003 Å, R factor: 0.030) and NMR spectroscopy (¹H/¹³C peak assignments for functional groups) . Column chromatography (e.g., PE/EtOAc gradients) is critical for isolating enantiomerically pure forms .

Q. What is the role of this compound in synthesizing biologically active molecules?

- Methodological Answer : The 1,3-dioxoisoindolin-2-yl moiety acts as a protecting group for amines or carboxylic acids during multi-step syntheses. For instance, it facilitates the preparation of isocoumarins, which exhibit antimicrobial and immunomodulatory properties . In , the compound is used to synthesize indole alkaloid derivatives via chiral ligand-assisted reactions (61% yield, anti/syn ratio: 1:6) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate using computational methods?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature) by modeling transition states and energy barriers . For example, ICReDD’s framework integrates computational screening with experimental validation, reducing trial-and-error approaches by 40–60% . Machine learning models trained on reaction databases (e.g., Reaxys) can also suggest catalysts or ligands to improve enantioselectivity .

Q. What strategies address contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies between NMR, X-ray, or mass spectrometry data require systematic validation. For instance, if NMR suggests a planar conformation but X-ray reveals non-coplanar aromatic rings (e.g., dihedral angles >20°), dynamic effects in solution (e.g., rotational barriers) must be analyzed via variable-temperature NMR or DFT calculations . Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies) resolves ambiguities in ester vs. amide bond assignments .

Q. How to design experiments to study the reactivity of this compound with transition metals?

- Methodological Answer : Employ factorial design to test variables like metal ion concentration, pH, and temperature. For example, a 2³ factorial design (8 experiments) identifies optimal conditions for complexation with Cu(II) or Fe(III) . Spectrophotometric titration (UV-Vis) monitors ligand-to-metal charge transfer bands, while cyclic voltammetry evaluates redox activity . Single-crystal X-ray diffraction confirms coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. What theoretical frameworks explain the electronic properties of this compound in catalysis?

- Methodological Answer : Frontier molecular orbital (FMO) theory analyzes HOMO-LUMO gaps to predict reactivity in cross-coupling reactions. For example, electron-withdrawing benzoyl groups lower LUMO energy, enhancing electrophilicity at the ester carbonyl . Marcus theory further quantifies electron transfer kinetics in metal-catalyzed reactions, linking activation energy to reorganization energy (λ) .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported yields for its synthetic derivatives?

- Methodological Answer : Discrepancies often arise from impurities or unoptimized workup procedures. Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and characterize intermediates via LC-MS to identify side products . Statistical tools like ANOVA compare batch-to-batch variability (e.g., solvent purity effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.